

# Technical Support Center: (Tributylstannyl)methanol Impurity Profiling

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## Compound of Interest

Compound Name: (Tributylstannyl)methanol

CAS No.: 27490-33-1

Cat. No.: B110806

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Ticket ID: TSM-PURITY-001 Assigned Specialist: Senior Application Scientist, Organometallics Division

## Executive Summary

Commercially sourced **(Tributylstannyl)methanol** is a labile reagent. The primary failure mode in Stille-type cross-couplings using this reagent is not catalyst inactivity, but rather the unrecognized degradation of the reagent into Bis(tributyltin) oxide (TBTO) or Tributyltin hydride (

).

This guide provides a forensic approach to identifying these impurities before they compromise your synthesis.

## Module 1: Rapid Triage & Diagnostics

Use this module to determine if the reagent is viable without running a full spectral panel.

### Q1: My sample arrived as a cloudy liquid. Is this normal?

Status:CRITICAL FLAG Diagnosis: No. Pure **(Tributylstannyl)methanol** is a clear, colorless oil.[1][2]

- Cloudiness/Precipitate: Often indicates the formation of polymeric tin oxides or inorganic tin salts caused by moisture ingress.
- Yellow Discoloration: Suggests oxidation or the presence of conjugated impurities (though rare in this specific reagent).

Action: Centrifuge the sample under argon. If the supernatant is clear, proceed to NMR. If the bulk is turbid, the titer is likely significantly compromised.

## Q2: How can I quickly screen for decomposition using TLC?

Protocol:

- Stationary Phase: Silica Gel 60
- Eluent: 10% Ethyl Acetate in Hexanes.
- Visualization: UV is ineffective for this reagent (no chromophore). Use Iodine ( ) Chamber. Organotins stain rapidly as brown/yellow spots.

Compound	(Approx)	Appearance
(Tributylstannyl)methanol	0.35 - 0.45	Dark brown spot (Tail)
Bis(tributyltin) oxide (TBTO)	> 0.80	Faint spot near solvent front
Tributyltin hydride	> 0.90	Very high , often invisible
High Polarity Tin Oxides	0.00	Spot remains at baseline



*Expert Insight: If you see a major spot running near the solvent front, your sample has oxidized to TBTO. Do not use it for stoichiometry-sensitive reactions.*

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## Module 2: Spectral Forensics (The "Deep Dive")

Use this module to quantify impurities using NMR. This is the gold standard for validation.

### Q3: What is the definitive NMR signature for the active reagent?

You must look for the hydroxymethyl methylene (

) signal.

- Chemical Shift:

4.02 ppm (Doublet,

Hz) in

.

- The "Tell": You must observe Tin Satellites. Tin has two NMR-active isotopes (

and

) with spin 1/2. These create small side-peaks flanking the main doublet.

- If you see a doublet at 4.0 ppm without satellites: It is likely a non-stannylated alcohol impurity.
- If the satellites are present: The Carbon-Tin bond is intact.

## Q4: How do I distinguish the major impurities (TBTO and )?

The aliphatic butyl region (0.8–1.7 ppm) is useless for diagnosis as all species overlap there. Focus on these unique markers:

Table 1: Diagnostic NMR Signals (

Impurity	NMR Marker	NMR Marker	Origin/Cause
(Tributylstannyl)methanol	4.02 (d, 2H, )	-60 to -65 ppm	Target Compound
Bis(tributyltin) oxide (TBTO)	No signal > 2.0 ppm	+85 ppm	Air Oxidation
Tributyltin Hydride	4.7-4.8 (m, )	-90 ppm	Incomplete Synthesis
Tributyltin Chloride	N/A (Butyl overlap only)	+140 to +150 ppm	Precursor Carryover



*Critical Protocol (Sn-NMR): When running*

NMR, use a relaxation delay (

) of at least 2-5 seconds. Tin nuclei relax slowly; rapid pulsing can saturate the signal and make quantitative integration impossible.

## Module 3: Purification & Remediation

Your sample is impure. Can it be saved?

## Q5: Can I distill this reagent?

Recommendation: Proceed with Extreme Caution. **(Tributylstannyl)methanol** has a high boiling point and is thermally labile.

- Boiling Point: ~117°C at 0.34 mmHg (reported for the methoxymethyl derivative).[3] The free alcohol is likely higher.
- Risk:[3][4] Prolonged heating promotes protodestannylation (breaking the C-Sn bond) or dehydration to form the ether.
- Better Option: Kugelrohr distillation (bulb-to-bulb) under high vacuum (<0.1 mmHg) is preferable to fractional distillation.

## Q6: How do I purify via chromatography without destroying the reagent?

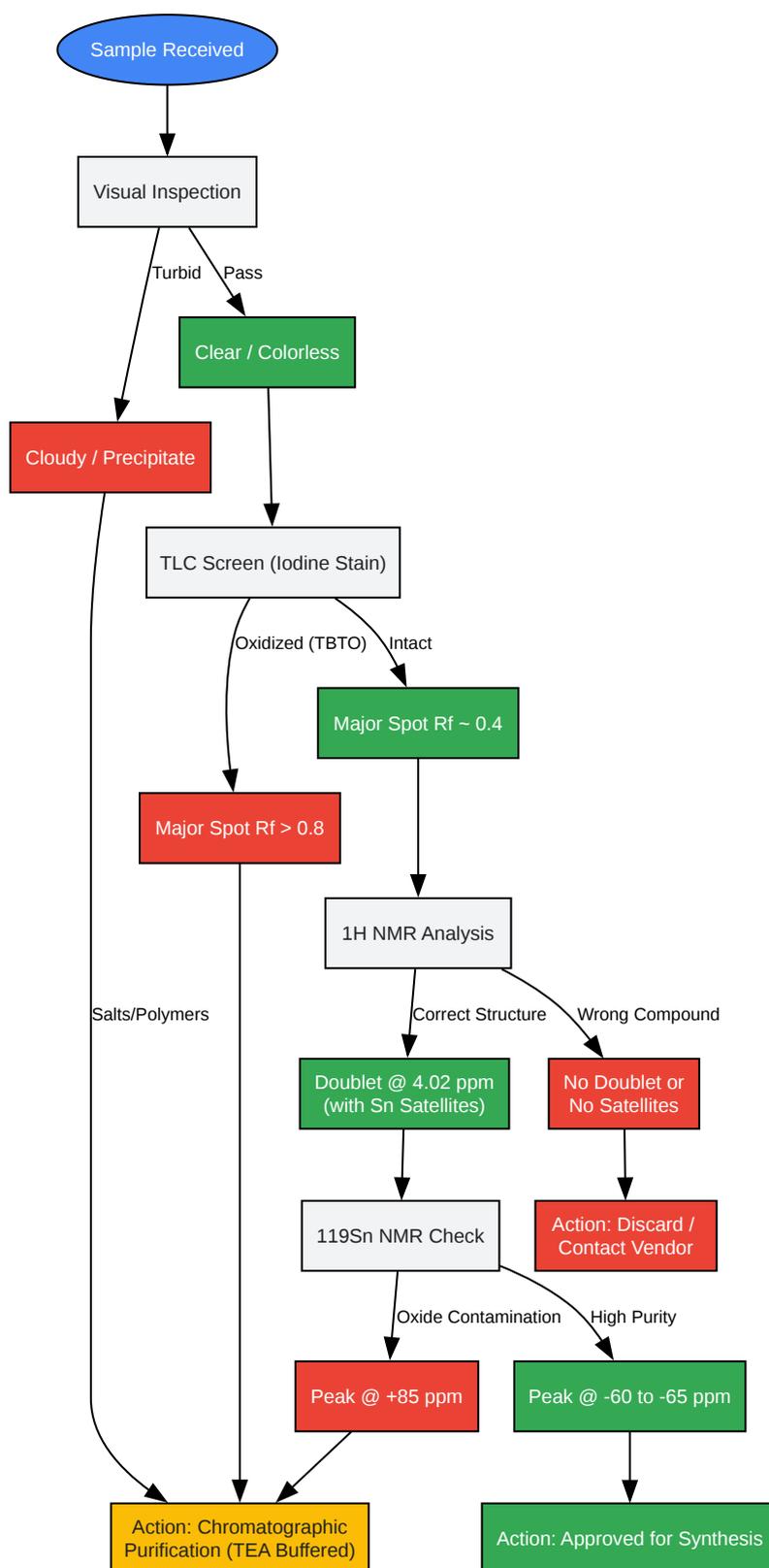
Silica gel is slightly acidic, which can cleave the Carbon-Tin bond (protodestannylation) during the column run.

The Buffered Silica Protocol:

- Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA).
- Column Packing: Pour the column with the TEA-treated silica.
- Elution: Run the column with 5%  
10% Ethyl Acetate in Hexanes (maintain 0.5% TEA in the eluent if the separation is slow).
- Result: This neutralizes the silica surface acidity, preserving the stannane.

## Module 4: Troubleshooting Workflow (Visualization)

The following logic tree outlines the decision process for validating a commercial batch of **(Tributylstannyl)methanol**.



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Figure 1: Diagnostic decision matrix for evaluating **(Tributylstannyl)methanol** purity.

## References

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## Sources

- 1. (Tributylstannyl)methanol | 27490-33-1 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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- 3. *Organic Syntheses Procedure* [[orgsyn.org](https://www.orgsyn.org)]
- 4. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
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